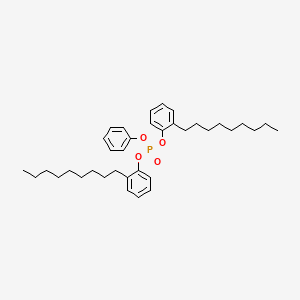
Bis(nonylphenyl) phenyl phosphate
描述
Bis(nonylphenyl) phenyl phosphate, also known as BNPP, is a chemical compound that belongs to the family of organophosphates. BNPP is widely used as a flame retardant in various products, including plastics, textiles, and electronics. In recent years, BNPP has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Bis(nonylphenyl) phenyl phosphate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Bis(nonylphenyl) phenyl phosphate has been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in cell growth and proliferation. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
Bis(nonylphenyl) phenyl phosphate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the expression of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Bis(nonylphenyl) phenyl phosphate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to reduce the proliferation of smooth muscle cells, which play a role in the development of atherosclerosis.
实验室实验的优点和局限性
Bis(nonylphenyl) phenyl phosphate has several advantages as a therapeutic agent. It exhibits potent anti-inflammatory and anti-tumor properties and has a low toxicity profile. It is also relatively stable and can be easily synthesized. However, there are some limitations to its use in lab experiments. Bis(nonylphenyl) phenyl phosphate is not water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the study of Bis(nonylphenyl) phenyl phosphate. One area of research is the development of novel Bis(nonylphenyl) phenyl phosphate derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of Bis(nonylphenyl) phenyl phosphate and its derivatives. This could lead to the identification of new targets for therapeutic intervention. Additionally, there is a need for further studies on the safety and efficacy of Bis(nonylphenyl) phenyl phosphate in animal models and human clinical trials. Finally, the potential of Bis(nonylphenyl) phenyl phosphate as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, should be explored.
In conclusion, Bis(nonylphenyl) phenyl phosphate is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. It exhibits potent anti-inflammatory and anti-tumor properties and has a low toxicity profile. However, there are some limitations to its use in lab experiments. Future research should focus on the development of novel Bis(nonylphenyl) phenyl phosphate derivatives, investigation of its mechanism of action, and further studies on its safety and efficacy in animal models and human clinical trials.
科学研究应用
Bis(nonylphenyl) phenyl phosphate has been studied extensively for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Bis(nonylphenyl) phenyl phosphate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
bis(2-nonylphenyl) phenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51O4P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)39-41(37,38-34-28-18-15-19-29-34)40-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSMGZRCWLCYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(nonylphenyl) phenyl phosphate | |
CAS RN |
63302-94-3 | |
| Record name | Phosphoric acid, bis(nonylphenyl) phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(nonylphenyl) phenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



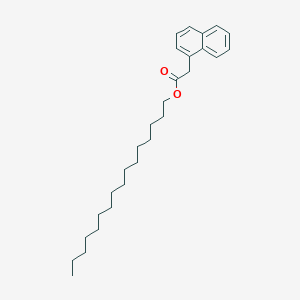
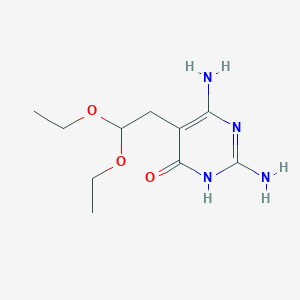
![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)




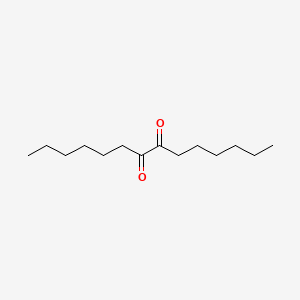
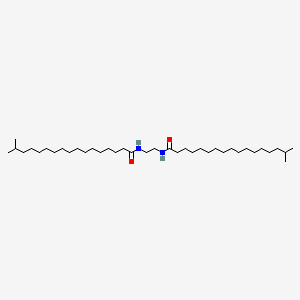
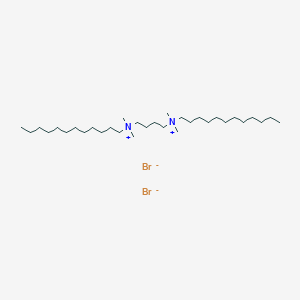
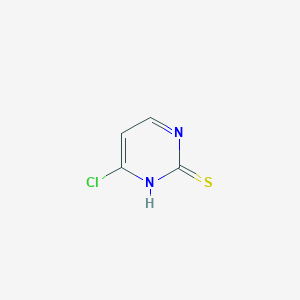
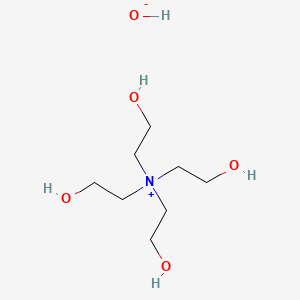
![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)
